

Technical Guide: 3-(3,4-Dimethoxyphenyl)phenol[1]

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Compound of Interest

Compound Name: 3-(3,4-Dimethoxyphenyl)phenol

CAS No.: 1175871-36-9

Cat. No.: B6356891

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Part 1: Chemical Identity & Structural Significance[2]

Nomenclature and Classification[2][3]

- IUPAC Name: **3-(3,4-Dimethoxyphenyl)phenol** OR 3'-hydroxy-3,4-dimethoxybiphenyl
- Molecular Formula: C₁₄H₁₄O₃
- Molecular Weight: 230.26 g/mol
- Chemical Class: Polymethoxybiphenyl (Resveratrol analogue / Neolignan derivative)
- SMILES: COc1ccc(cc1OC)c2cccc(O)c2

Structural Analysis

The molecule consists of two benzene rings connected by a single C-C bond (biphenyl core).

- Ring A (Phenol): Contains a hydroxyl group (-OH) at the meta (3') position relative to the biphenyl linkage, providing a site for hydrogen bonding and radical scavenging.
- Ring B (Veratrole): Contains two methoxy groups (-OCH₃) at positions 3 and 4, enhancing lipophilicity and metabolic stability compared to free hydroxyls.

This specific substitution pattern (3'-OH, 3,4-OMe) is strategically significant in medicinal chemistry. The 3,4-dimethoxy motif mimics the "catechol" pharmacophore found in many bioactive natural products but is protected from rapid glucuronidation, while the 3'-hydroxyl group remains available for target interaction (e.g., Estrogen Receptor binding).

Part 2: Physicochemical Properties[4]

The following properties are calculated based on the chemical structure C₁₄H₁₄O₃.

Property	Value (Predicted)	Significance
Molecular Weight	230.26 g/mol	Optimal for oral bioavailability (<500 Da).
LogP (Lipophilicity)	~3.1 - 3.4	Indicates good membrane permeability; suitable for CNS targeting.
TPSA	~48 Å ²	High potential for blood-brain barrier (BBB) penetration.
H-Bond Donors	1	The phenolic hydroxyl group. [1]
H-Bond Acceptors	3	Two methoxy oxygens + one phenolic oxygen.
Rotatable Bonds	3	Biphenyl bond + two methoxy groups.

Part 3: Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust method for synthesizing unsymmetrical biphenyls like **3-(3,4-dimethoxyphenyl)phenol** is the Suzuki-Miyaura cross-coupling reaction. This protocol ensures regioselectivity and high yields.

Reaction Scheme

Reactants:

- Aryl Halide: 4-Bromo-1,2-dimethoxybenzene (4-Bromoveratrole)
- Boronic Acid: 3-Hydroxyphenylboronic acid
- Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
- Base: K₂CO₃ or Na₂CO₃

Step-by-Step Protocol

Reagents:

- 4-Bromo-1,2-dimethoxybenzene (1.0 eq)
- 3-Hydroxyphenylboronic acid (1.2 eq)
- Pd(PPh₃)₄ (3-5 mol%)
- K₂CO₃ (2.0 eq)
- Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water

Procedure:

- Preparation: In a flame-dried round-bottom flask, dissolve 4-bromo-1,2-dimethoxybenzene (10 mmol) and 3-hydroxyphenylboronic acid (12 mmol) in 50 mL of degassed 1,4-dioxane.
- Activation: Add the base (K₂CO₃, 20 mmol) dissolved in 10 mL of water.
- Catalysis: Add Pd(PPh₃)₄ (0.05 eq) under an inert atmosphere (Nitrogen or Argon).

- Reflux: Heat the mixture to reflux (90-100°C) for 12–24 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).
- Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium residues.
- Extraction: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield **3-(3,4-dimethoxyphenyl)phenol** as a white/off-white solid.

Synthesis Workflow Diagram



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Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of **3-(3,4-dimethoxyphenyl)phenol**.

Part 4: Biological Potential & Mechanism of Action

While specific data on this exact isomer is limited, its structural class (polymethoxybiphenyls) is well-documented for the following activities:

Antioxidant Activity

The 3'-hydroxyl group acts as a radical scavenger. The mechanism involves Hydrogen Atom Transfer (HAT) to neutralize Reactive Oxygen Species (ROS), stabilizing the resulting phenoxy radical via resonance across the biphenyl system.

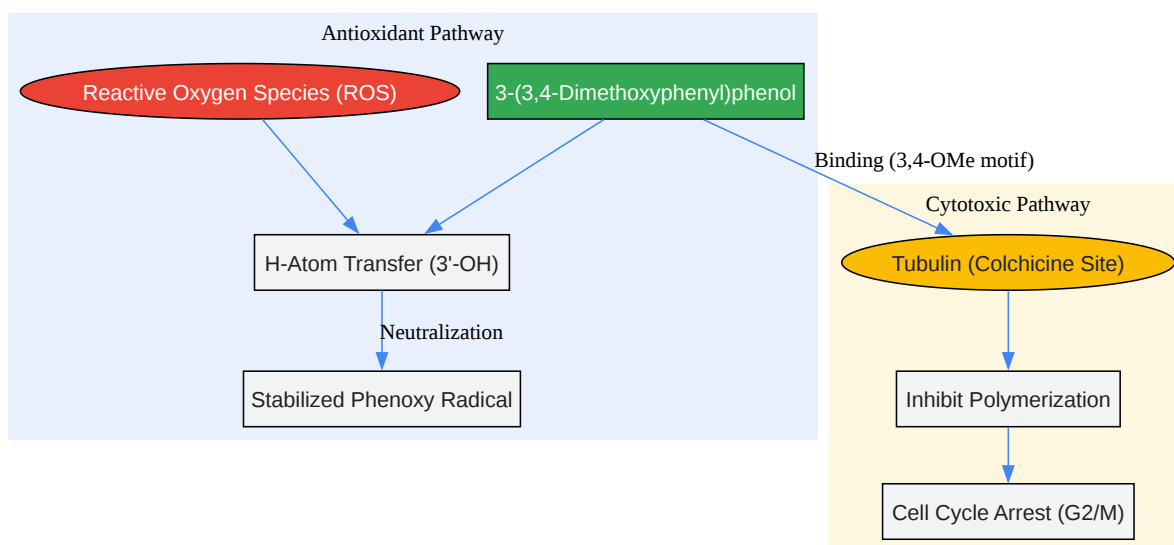
Cytotoxicity & Tubulin Inhibition

Methoxy-substituted biphenyls often bind to the colchicine-binding site of tubulin, inhibiting microtubule polymerization. The 3,4-dimethoxy motif is critical for this interaction, mimicking the A-ring of colchicine.

Antimicrobial/Antitubercular

Hydroxylated biphenyls have shown efficacy against *Mycobacterium tuberculosis*. The lipophilic nature of the dimethoxy ring facilitates penetration of the mycobacterial cell wall, while the phenol group disrupts membrane integrity.

Mechanism of Action Diagram



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Figure 2: Dual mechanism of action: ROS scavenging via the phenol group and potential tubulin inhibition via the dimethoxy motif.

Part 5: Analytical Characterization

To validate the synthesis of **3-(3,4-dimethoxyphenyl)phenol**, the following spectral data should be obtained:

Proton NMR (^1H NMR, 400 MHz, CDCl_3)

- δ 3.91, 3.94 (s, 6H): Two singlets corresponding to the two methoxy groups ($-\text{OCH}_3$).
- δ 5.20 (s, 1H): Broad singlet for the phenolic hydroxyl ($-\text{OH}$), exchangeable with D_2O .
- δ 6.80 - 7.30 (m, 7H): Multiplet region corresponding to the aromatic protons of both rings.
 - Look for the characteristic coupling of the 1,2,4-substituted ring (Ring B) and the 1,3-substituted ring (Ring A).

Mass Spectrometry (ESI-MS)

- $[\text{M}+\text{H}]^+$: 231.27 m/z
- $[\text{M}-\text{H}]^-$: 229.25 m/z (Negative mode is often more sensitive for phenols).

Part 6: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).
- Handling: Use standard PPE (Gloves, Goggles, Lab Coat).
- Storage: Store at 2-8°C, protected from light and moisture. Phenols are susceptible to oxidation over time; store under inert gas (Argon) for long-term stability.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [Link](#)
- Go, M. L., et al. (2005). Chalcones: An Update on Cytotoxic and Chemopreventive Properties. *Current Medicinal Chemistry*, 12(4), 481-499. (Discusses the pharmacophore of methoxylated phenols). [Link](#)

- PubChem. (2024).[2][3][4] Compound Summary for CID 190003 (3,4'-Dihydroxy-4-methoxybiphenyl - Analogous Structure). National Library of Medicine. [Link](#)
- Sigma-Aldrich. (2024).[3] 3,4-Dimethoxyphenylboronic acid (Reagent for synthesis). [Link](#)

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Sources

- 1. 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one | C₁₈H₁₆O₅ | CID 688844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3,4-Dihydroxyphenyl)-3-hydroxy-7-methoxy-4H-chromen-4-one | C₁₆H₁₂O₆ | CID 627207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-二甲氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(3-((3,4-Dimethoxyphenethyl)amino)butyl)phenol | C₂₀H₂₇NO₃ | CID 10568373 - PubChem [pubchem.ncbi.nlm.nih.gov]
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